![molecular formula C7H13N3O B2688763 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1006334-16-2](/img/structure/B2688763.png)
1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Description
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine, also known as MDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDP belongs to the class of pyrazole compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazole derivatives, like 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine, are crucial in synthesizing various heterocyclic compounds. For instance, the reaction of similar pyrazole derivatives with different amines can lead to the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds with potential pharmaceutical applications (Makarov et al., 2003).
Pharmacological Activities
Compounds structurally related to this compound have been found to possess significant pharmacological activities. A study on pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating their potential in developing new therapeutic agents (Titi et al., 2020).
Modification of Polymers
The interaction of similar amine compounds with polymers has been explored for functional modification. For example, poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, enhancing their thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Derivatives of pyrazoles have shown effectiveness as corrosion inhibitors for metals in acidic media. This suggests that this compound could potentially be investigated for its applicability in protecting metals from corrosion, thus extending their life and utility in industrial applications (Chetouani et al., 2005).
Synthesis of High-Spin Organic Polymers
Pyrazole derivatives have been utilized in the preparation of high-spin organic polymers, demonstrating unique electrical and magnetic properties suitable for advanced materials science applications. These polymers exhibit solubility in common solvents and film-forming capabilities, making them attractive for various technological applications (Kurata, Pu, & Nishide, 2007).
properties
IUPAC Name |
1-(methoxymethyl)-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-7(8)6(2)10(9-5)4-11-3/h4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWYBHMMUJWITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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